Physicochemical Distinctiveness: logD and Solubility Predictions Differentiate This Compound from Common 4-Aminoquinazoline Kinase Inhibitors
The target compound exhibits a computed logD of 3.228 (at physiological pH) and logSw of −3.162, indicating moderate lipophilicity and limited aqueous solubility . By contrast, the clinically relevant 4-aminoquinazoline EGFR inhibitor gefitinib has a measured logD of approximately 3.2 but a significantly higher molecular weight (446.9 g/mol) and TPSA (68.7 Ų), while erlotinib has a logD of ~3.0 and TPSA of 74.7 Ų [1]. The lower TPSA of the target compound (55.3 Ų) suggests potentially improved membrane permeability relative to these 4-aminoquinazoline comparators, though experimental PAMPA or Caco-2 data are absent [2].
| Evidence Dimension | Topological polar surface area (TPSA, Ų) |
|---|---|
| Target Compound Data | 55.3 Ų (computed) |
| Comparator Or Baseline | Gefitinib: 68.7 Ų; Erlotinib: 74.7 Ų (computed) |
| Quantified Difference | Target TPSA 13.4–19.4 Ų lower than 4-aminoquinazoline kinase inhibitors |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
A lower TPSA may translate into higher passive membrane permeability, which is a key differentiator when selecting a quinazoline scaffold for CNS-penetrant or intracellular target screening campaigns.
- [1] DrugBank. Gefitinib (DB00317) and Erlotinib (DB00530) entries. Available at: https://go.drugbank.com/ (accessed 2026-04-29). View Source
- [2] PubChem. N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide, CID 46391585. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46391585. View Source
